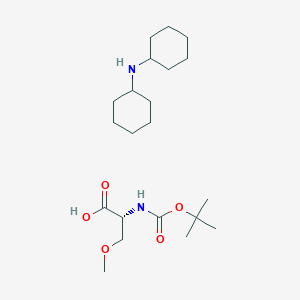
Boc-D-Ser(Me)-OH.DCHA
描述
Boc-D-Ser(Me)-OH.DCHA, also known as ®-2-[(tert-butoxy)carbonyl]amino-3-methoxypropanoic acid, is a derivative of serine. It is commonly used in peptide synthesis as a protecting group for the amino acid serine. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which protects the amino group, and a methoxy group attached to the serine side chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Ser(Me)-OH.DCHA typically involves the protection of the amino group of serine with a Boc group and the methylation of the hydroxyl group on the side chain. One common method involves the reaction of Boc-L-serine with dimethyl sulfate in the presence of a base to yield Boc-D-Ser(Me)-OH .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
Boc-D-Ser(Me)-OH.DCHA undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions to yield the free amino group.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form a hydroxyl group, and the amino group can undergo reduction to form an amine.
Peptide Coupling Reactions: The compound is commonly used in peptide synthesis, where it reacts with other amino acids to form peptide bonds.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Oxidizing Agents: Hydrogen peroxide or other oxidizing agents can be used to oxidize the methoxy group.
Reducing Agents: Sodium borohydride or other reducing agents can be used to reduce the amino group.
Major Products Formed
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.
Oxidized Derivatives: Oxidation of the methoxy group yields hydroxyl derivatives.
Peptides: Peptide coupling reactions yield peptides with this compound as a building block.
科学研究应用
Boc-D-Ser(Me)-OH.DCHA has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a protecting group for serine.
Biology: Used in the synthesis of peptides and proteins for biological studies.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of peptides and proteins for industrial applications
作用机制
The mechanism of action of Boc-D-Ser(Me)-OH.DCHA involves the protection of the amino group of serine, which prevents unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and subsequent reactions. The methoxy group on the side chain provides additional stability and prevents oxidation of the hydroxyl group.
相似化合物的比较
Boc-D-Ser(Me)-OH.DCHA can be compared with other similar compounds, such as:
Boc-L-Serine: Similar in structure but lacks the methoxy group on the side chain.
Boc-L-Serine Methyl Ester: Similar in structure but has a methyl ester group instead of a methoxy group.
Boc-L-Serine Benzyl Ester: Similar in structure but has a benzyl ester group instead of a methoxy group
These compounds share similar properties and applications but differ in their protecting groups and side chain modifications, which can affect their reactivity and stability.
属性
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)15-8(13)10-6(5-14-4)7(11)12/h11-13H,1-10H2;6H,5H2,1-4H3,(H,10,13)(H,11,12)/t;6-/m.1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZHDSHEYMELJP-FCXZQVPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](COC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744254 | |
| Record name | N-(tert-Butoxycarbonyl)-O-methyl-D-serine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95105-33-2 | |
| Record name | N-(tert-Butoxycarbonyl)-O-methyl-D-serine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(butan-2-yl)-2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B3314201.png)
![N-tert-butyl-2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B3314208.png)
![3-((3-bromobenzyl)thio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3314216.png)
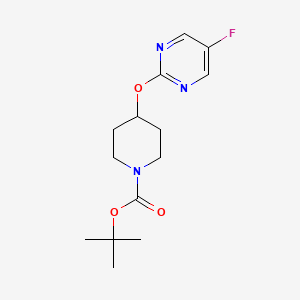
![4-[(Methylsulfanyl)methyl]benzaldehyde](/img/structure/B3314229.png)
![8-Isopropoxy-1,4-dioxaspiro[4.5]decane](/img/structure/B3314244.png)
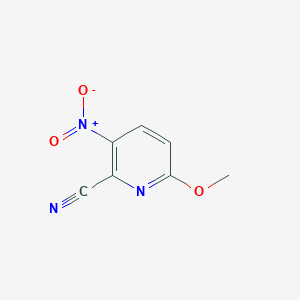
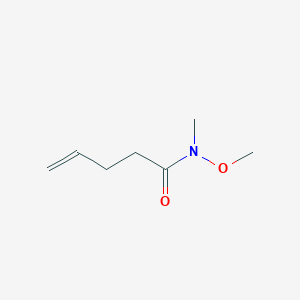
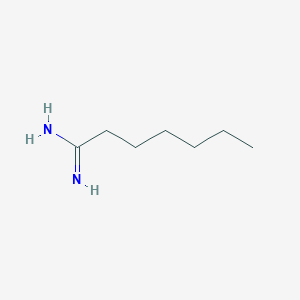
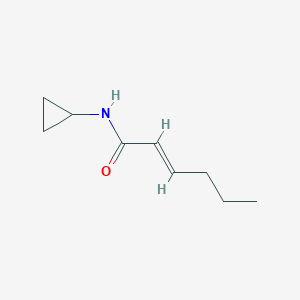
![2-(Bromomethyl)-6-chlorothiazolo[5,4-b]pyridine](/img/structure/B3314291.png)
![6-Bromo-2-(bromomethyl)thiazolo[5,4-b]pyridine](/img/structure/B3314299.png)
![1-Oxaspiro[4.4]nonan-6-amine](/img/structure/B3314304.png)
![2-[(4-methoxyphenyl)methyl]-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B3314317.png)
